5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

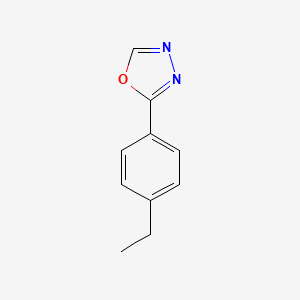

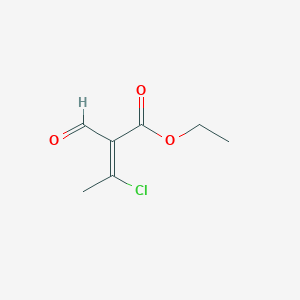

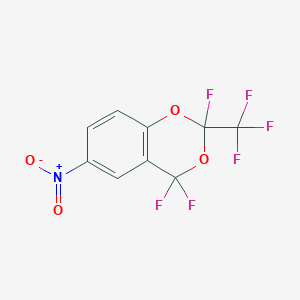

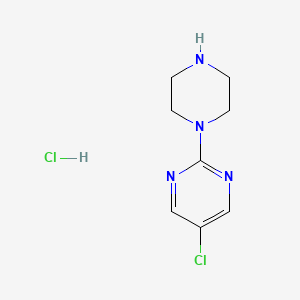

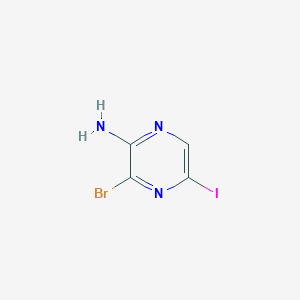

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N4 . It is a solid substance and has a molecular weight of 200.67 . The IUPAC name for this compound is 5-(piperazin-1-yl)pyrimidine hydrochloride .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is 1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 . The compound is stored in a sealed, dry environment at room temperature .科学的研究の応用

1. Antidepressant Applications and Serotonin Receptor Targeting

The structure and function of the 5-HT1A receptor, a critical component in the brain's serotonin system, are essential for modulating the release of serotonin and other neurotransmitters related to depression. Compounds with piperazine, piperidine, and pyrimidine functional groups, similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, are found to target the 5-HT1A receptor effectively. These compounds are being explored for their potential antidepressant effects, indicating the significance of such functional groups in the development of clinical drugs for depression (Le Wang et al., 2019).

2. Metabolic Pathways and Disposition of Arylpiperazine Derivatives

Arylpiperazine derivatives, including structures similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, are clinically used for treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation, and have varied affinities for serotonin receptors. This demonstrates the therapeutic relevance and the metabolic complexity of such derivatives, contributing to our understanding of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).

3. Role in Dipeptidyl Peptidase IV Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors, including those with pyrimidine structures, play a significant role in treating type 2 diabetes mellitus. The diverse chemical scaffolds like piperazines and pyrimidines, including compounds similar to 5-Chloro-2-(piperazin-1-yl)pyrimidine, have been patented as antidiabetic drugs. This highlights the potential of such compounds in therapeutic applications beyond their initial scope (Laura Mendieta et al., 2011).

4. Importance in DNA Minor Groove Binding

Compounds like Hoechst 33258, which share structural similarities with 5-Chloro-2-(piperazin-1-yl)pyrimidine, are known to bind strongly to the DNA minor groove. This binding specificity is crucial for applications ranging from fluorescent DNA staining to potential roles in radioprotection and as topoisomerase inhibitors. Such insights are invaluable for drug design and understanding DNA-interaction mechanisms (U. Issar & R. Kakkar, 2013).

5. Therapeutic and Catalytic Applications

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride and similar compounds find applications in a variety of therapeutic contexts, including their role as key intermediates in the synthesis of complex pharmaceuticals. These compounds' presence in diverse drug molecules, for conditions ranging from mental health disorders to infectious diseases, underscores their versatility and significance in medicinal chemistry (A. Rathi et al., 2016).

Safety and Hazards

作用機序

Target of Action

Piperazine derivatives, which include this compound, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Some piperazine derivatives have been shown to inhibit certain enzymes . The interaction with these targets can lead to changes in cellular processes, potentially contributing to the compound’s biological and pharmaceutical effects .

Biochemical Pathways

Piperazine derivatives can interact with various biochemical pathways depending on their specific targets .

Result of Action

Some piperazine derivatives have been shown to inhibit certain enzymes, which could lead to changes in cellular processes .

特性

IUPAC Name |

5-chloro-2-piperazin-1-ylpyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRUSDZSNBSXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)